3-Phenoxy-benzenepropanamine
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Overview
Description
3-Phenoxy-benzenepropanamine is an organic compound with the molecular formula C15H17NO. It is characterized by a phenoxy group attached to a benzene ring, which is further connected to a propanamine chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-benzenepropanamine typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-Phenoxy-benzenepropanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxy-benzenepropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used to treat hypertension.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Atomoxetine: A norepinephrine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).
Uniqueness
3-Phenoxy-benzenepropanamine is unique due to its specific structural features, such as the phenoxy group attached to the benzene ring and the propanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(3-phenoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYAFZKLQKAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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